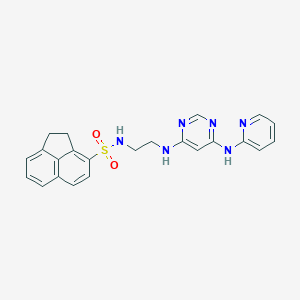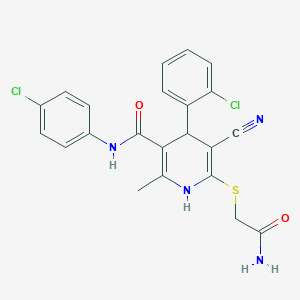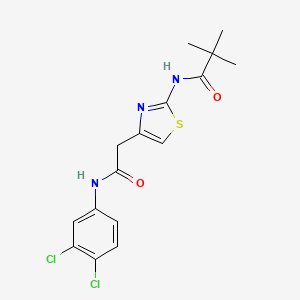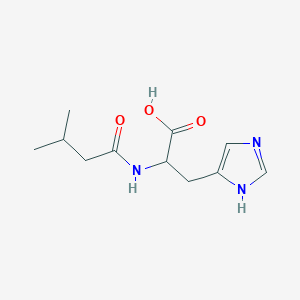
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This typically includes the compound’s systematic name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.Chemical Reactions Analysis
This involves identifying the reactions the compound undergoes, including its reactivity and stability.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Scientific Research Applications
Pharmacological Research and Genetic Differences
Research into acetaminophen, a compound related to 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the complexity of its metabolism and the genetic factors influencing its effectiveness and risk of toxicity. The metabolism of acetaminophen involves various pathways, including glucuronidation, sulfation, oxidation, and deacetylation, with variability in these processes due to genetic differences, potentially affecting drug safety and efficacy (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Strategies
The environmental presence of acetaminophen and its derivatives, including potentially 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, has raised concerns due to their introduction into water bodies from medical waste and pharmaceutical effluents. Research focusing on the adsorptive elimination of acetaminophen from water highlights innovative approaches, such as the use of ZnAl/biochar, which demonstrated significant efficacy in removing these contaminants, reflecting potential strategies for mitigating the environmental impact of related compounds (C. Igwegbe et al., 2021).
Toxicity and Safety Evaluations
The hepatotoxicity associated with acetaminophen, a structural analogue of 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the importance of understanding the toxicological profiles of these compounds. Studies have detailed the mechanisms leading to liver damage from acetaminophen overdose, emphasizing the need for continued research and education on the safe use of these compounds (R. Tittarelli et al., 2017).
Novel Mechanisms of Action
Investigations into acetaminophen's analgesic effects have revealed complex mechanisms beyond its traditional inhibition of cyclooxygenase enzymes. These include its metabolization into N-acylphenolamine (AM404) and subsequent action on specific receptors in the brain and spinal cord, offering insights into pain management techniques that could be relevant for related compounds (N. Ohashi & T. Kohno, 2020).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, as well as appropriate safety precautions.
Future Directions
This involves discussing potential areas for further research or applications of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to consult the relevant scientific literature or databases. If you have access to a university library, they can often help you find this information. You can also use online databases like PubMed for biological information, the Protein Data Bank for structural information, or the Royal Society of Chemistry’s ChemSpider for general information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(18)17-13-6-4-12(5-7-13)9-15(19)16-10-14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIOVAIZGIFMBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-difluorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2360031.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2360037.png)

![6-(4-Methoxyphenyl)-3-((m-tolyloxy)methyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2360040.png)


![(4-(2,5-Dichlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2360046.png)

